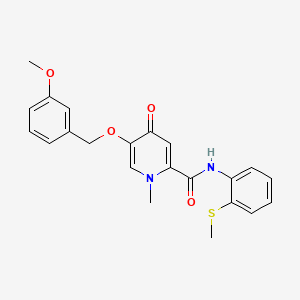

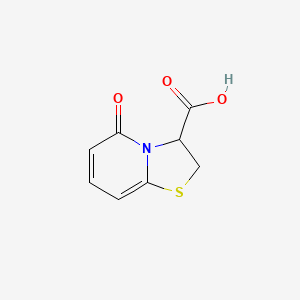

![molecular formula C15H13N5O6S2 B2946824 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide CAS No. 301307-64-2](/img/structure/B2946824.png)

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Scientific Research Applications

Antimicrobial and Antifungal Activities Derivatives of N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide have demonstrated promising antimicrobial and antifungal activities. A range of these derivatives has shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. These findings suggest the potential for developing new antimicrobial and antifungal agents based on these chemical frameworks (Sych et al., 2019).

Antiproliferative Activities Pyrazole-sulfonamide derivatives synthesized from this compound have been tested for their antiproliferative activities against various cell lines, including HeLa and C6. These studies revealed that some derivatives possess significant antitumor activities, suggesting their potential use in cancer therapy (Mert et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme glutaminase (GLS) . GLS plays a crucial role in the metabolism of glutamine, a key nutrient for many types of cancer cells .

Mode of Action

The compound, also known as Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl) ethyl sulfide (BPTES), acts as a GLS inhibitor . By inhibiting the activity of GLS, it disrupts the metabolic pathway of glutamine, thereby suppressing the production of glutathione (GSH) .

Biochemical Pathways

The inhibition of GLS leads to a disruption in the glutamine metabolic pathway . Glutamine is normally hydrolyzed by GLS into glutamate, which is then used to synthesize GSH . GSH is an important downstream product of the glutamine metabolic pathway that accelerates the proliferation of certain types of cancer cells, such as triple-negative breast cancer (TNBC) .

Pharmacokinetics

The compound’sliposolubility and ability to cross cellular membranes, attributed to the mesoionic nature of the thiadiazole ring , may influence its bioavailability.

Result of Action

The inhibition of GLS and the subsequent disruption of the glutamine metabolic pathway result in a decrease in GSH production . This can amplify the photodynamic effect of other compounds, such as Chlorin e6 (Ce6), leading to the production of excess reactive oxygen species (ROS) that can directly kill tumor cells . The disruption of the redox balance through GSH consumption can also enhance the action of BPTES, especially in the presence of glutamine resistance .

Action Environment

The compound’s effectiveness can be coordinated with other treatments, such as photodynamic therapy with ce6, for enhanced therapeutic outcomes . The compound’s action may also be influenced by the presence of glutamine resistance in the tumor environment .

properties

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O6S2/c1-2-12-17-18-15(27-12)19-28(24,25)10-5-3-9(4-6-10)16-14(21)11-7-8-13(26-11)20(22)23/h3-8H,2H2,1H3,(H,16,21)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUPOVXBFXDRSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

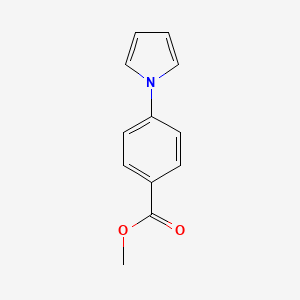

![5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2946741.png)

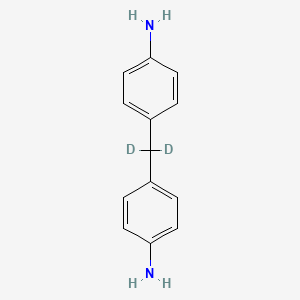

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2946744.png)

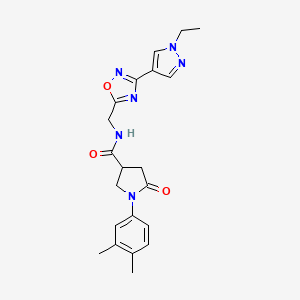

![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B2946748.png)

![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2946749.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2946750.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2946760.png)